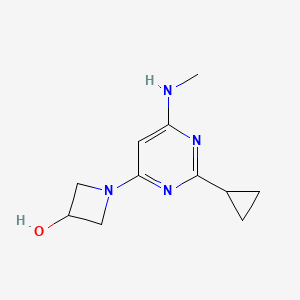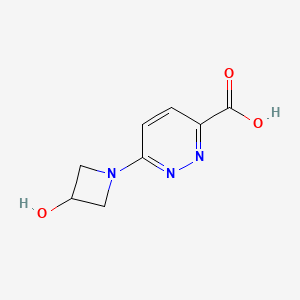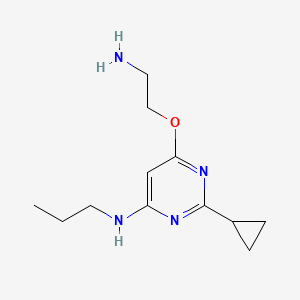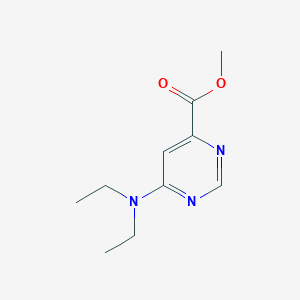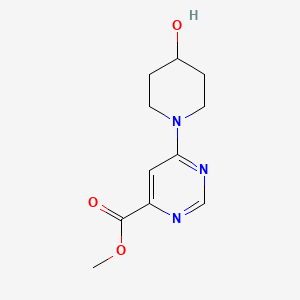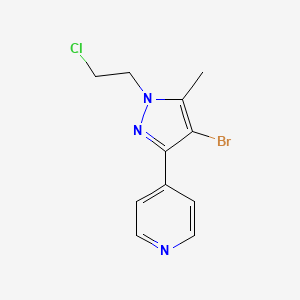
4-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
The compound “4-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine” is a complex organic molecule that contains several functional groups, including a bromo group, a chloroethyl group, a methyl group, a pyrazole ring, and a pyridine ring .
Synthesis Analysis
The synthesis of this compound involves several steps. The reactions of 4-bromo-1-(2-chloroethyl)-1H-pyrazole prepared from 4-bromopyrazole with the in situ generated PhSNa, PhSeNa, Na(2)S and Na(2)Se have resulted in thio/selenoether ligands . The multistage synthesis of mono- and bis(pyrazolyl)- ethyl selenides by the reaction of 4-bromo-1-(2- chloroethyl)-1H-pyrazole obtained in the first step with PhSeNa or Na 2 Se formed in situ was proposed .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring and a pyridine ring, which are both nitrogen-containing heterocycles. The molecule also contains a bromo group, a chloroethyl group, and a methyl group .
Chemical Reactions Analysis
The compound “this compound” can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Scientific Research Applications
Chemical Inhibitors and Enzyme Selectivity
Studies have identified potent and selective chemical inhibitors for cytochrome P450 isoforms, crucial for metabolism-based drug interactions. For instance, inhibitors like ketoconazole for CYP3A4 have been utilized in phenotyping studies, emphasizing the role of selective inhibition in understanding specific enzyme activities (Khojasteh et al., 2011).
Synthesis of Medicinal Compounds
Research has focused on the synthesis of medicinal and pharmaceutical precursors, highlighting the applicability of hybrid catalysts in creating bioavailable scaffolds such as 5H-pyrano[2,3-d]pyrimidines, which are essential in drug development (Parmar et al., 2023).
Kinase Inhibitors for Therapeutic Applications
Pyrazolo[3,4-b]pyridine scaffolds have been recognized for their versatility in interacting with kinases, serving as key elements for inhibitor binding in therapeutic patents. This underscores the scaffold’s potential in targeting various kinase-related diseases (Wenglowsky, 2013).
Exploration of Chemical Properties and Biological Activities
Significant focus has been placed on understanding the chemical properties and potential biological activities of pyrazole-pyridine/pyrazine ligands, especially in the context of spin crossover (SCO) active iron(II) complexes, which can impact material science and sensor technologies (Olguín & Brooker, 2011).
N-oxide Derivatives in Organic Synthesis and Drug Development
Heterocyclic N-oxide derivatives, including pyridine and indazole-based compounds, have shown immense utility in organic synthesis, catalysis, and drug development, offering a pathway to create potent medicinal agents with diverse biological activities (Li et al., 2019).
Future Directions
The future directions for research on “4-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine” could include further exploration of its synthesis, reactivity, and potential applications. Given the interest in boron-containing compounds in medicinal chemistry, there may be potential for developing new drugs based on this compound .
properties
IUPAC Name |
4-[4-bromo-1-(2-chloroethyl)-5-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3/c1-8-10(12)11(15-16(8)7-4-13)9-2-5-14-6-3-9/h2-3,5-6H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMBDNOUFAHVRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




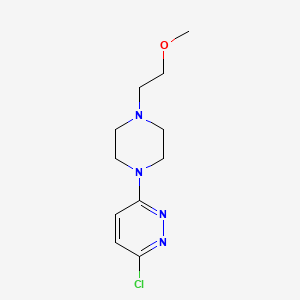
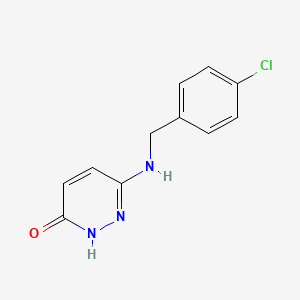
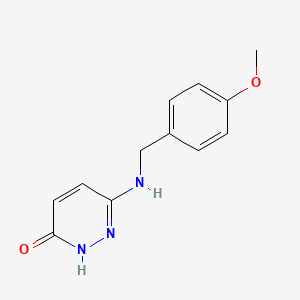
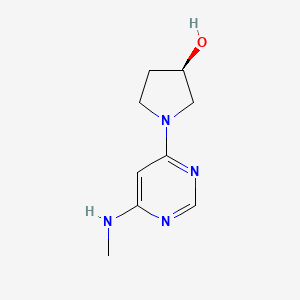
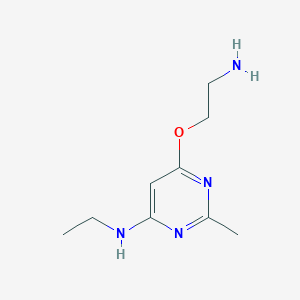
![6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B1481829.png)
